Product packaging for Retapamulin ITS-2(Cat. No.:)

Retapamulin ITS-2

Cat. No.: B14067344
M. Wt: 456.6 g/mol
InChI Key: IKVZCNHNKCXZHZ-HXSQRTRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Retapamulin is a semisynthetic antibiotic that was the first agent in the pleuromutilin class approved for human use . It serves as a crucial compound in microbiological research due to its distinct mechanism of action. Retapamulin selectively inhibits bacterial protein synthesis by binding to a specific site on the 50S subunit of the bacterial ribosome, a site that differs from those targeted by other classes of antibiotics . This unique interaction inhibits peptidyl transfer and prevents the formation of active ribosomal subunits . Its research applications are primarily focused on studying Gram-positive pathogens, against which it demonstrates potent in vitro activity . Retapamulin has shown excellent activity against bacteria such as Staphylococcus aureus (methicillin-susceptible isolates) and Streptococcus pyogenes , making it a valuable tool for investigating skin infection pathologies and novel antibacterial mechanisms . Furthermore, its low potential for resistance development in vitro makes it a significant compound in antimicrobial resistance studies . Retapamulin is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, through pathways including mono-oxygenation and dioxygenation . This Retapamulin ITS-2 standard is provided as a high-purity material to support these vital research endeavors. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H36O7S B14067344 Retapamulin ITS-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H36O7S

Molecular Weight

456.6 g/mol

IUPAC Name

[(1R,4R,7S)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-methylsulfonyloxyacetate

InChI

InChI=1S/C23H36O7S/c1-7-21(4)12-17(30-18(25)13-29-31(6,27)28)22(5)14(2)8-10-23(15(3)20(21)26)11-9-16(24)19(22)23/h7,14-15,17,19-20,26H,1,8-13H2,2-6H3/t14?,15?,17?,19?,20?,21-,22+,23+/m0/s1

InChI Key

IKVZCNHNKCXZHZ-HXSQRTRESA-N

Isomeric SMILES

CC1CC[C@]23CCC(=O)C2[C@]1(C(C[C@](C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C

Origin of Product

United States

Molecular Mechanism of Action of the Chemical Compound

Interaction with Bacterial Ribosomes

Retapamulin's primary target is the bacterial ribosome, the cellular machinery responsible for protein synthesis. patsnap.comnih.gov It specifically interacts with the 50S ribosomal subunit, which is the larger of the two ribosomal subunits. tga.gov.aupatsnap.comnih.gov This interaction is characterized by high affinity, contributing to the compound's potent antimicrobial activity. nih.gov

Specific Binding Site on the 50S Ribosomal Subunit

Retapamulin (B1680546) binds to a unique site on the 50S ribosomal subunit, located within the peptidyl transferase center (PTC). patsnap.comnih.govbrieflands.com This binding site is situated in the region of the ribosomal P-site. tga.gov.audrugbank.comsquarepharma.com.bd The distinct nature of this binding site is a key factor in the rare occurrence of target-specific cross-resistance between retapamulin and other antibiotic classes. tga.gov.aunih.gov

Role of 23S rRNA (Domain V) and Ribosomal Protein L3 in Binding

The binding of retapamulin to the 50S ribosomal subunit involves specific interactions with both ribosomal RNA (rRNA) and a ribosomal protein. tga.gov.aunih.govdrugbank.com A critical component of the binding site is Domain V of the 23S rRNA. nih.govdrugbank.comjkscience.org Additionally, ribosomal protein L3 plays a significant role in the interaction. tga.gov.aunih.govdrugbank.com Mutations in the gene encoding ribosomal protein L3, rplC, have been shown to reduce susceptibility to pleuromutilins. brieflands.comasm.orgeuropa.eu

Inhibition of Protein Synthesis Initiation

Retapamulin primarily functions by inhibiting the initiation phase of protein synthesis. nih.govdrugbank.com By binding to its specific site on the ribosome, it creates a steric hindrance that disrupts several crucial steps in the initiation process. patsnap.com

Interference with Peptidyl Transferase Activity

A major consequence of retapamulin binding to the peptidyl transferase center (PTC) is the inhibition of peptidyl transferase activity. patsnap.comnih.govjkscience.org This enzymatic activity is essential for the formation of peptide bonds between amino acids, the fundamental step in elongating a protein chain. patsnap.comnih.gov By blocking this function, retapamulin effectively halts protein synthesis. patsnap.comnih.gov

Prevention of Active 50S Ribosomal Subunit Formation

In addition to its direct effects on the assembled ribosome, retapamulin has been shown to inhibit the formation of the 50S ribosomal subunit itself. nih.govresearchgate.net This inhibitory effect on subunit biogenesis leads to a reduction in the number of functional 50S subunits available for protein synthesis. nih.gov Specifically, retapamulin can cause the turnover of 23S rRNA without affecting the 16S rRNA of the smaller 30S subunit. nih.gov

Table 1: Key Interactions and Effects of Retapamulin on the Bacterial Ribosome

Component Interaction/Effect References
Target Bacterial 50S Ribosomal Subunit tga.gov.aupatsnap.comnih.gov
Binding Site Peptidyl Transferase Center (PTC) at the P-site patsnap.comnih.govbrieflands.com
Key Residues Domain V of 23S rRNA, Ribosomal Protein L3 nih.govdrugbank.comjkscience.org
Primary Mechanism Inhibition of Protein Synthesis Initiation nih.govdrugbank.com

| Specific Actions | Inhibition of Peptidyl Transferase, Partial Blockage of fMet-tRNA Binding, Prevention of 50S Subunit Formation | nih.govnih.govjkscience.orgnih.gov |

Distinctiveness of Action Compared to Other Ribosome-Targeting Antibiotics

Retapamulin, a semi-synthetic derivative of pleuromutilin (B8085454), exhibits a unique mechanism of action that sets it apart from other classes of ribosome-targeting antibiotics. tga.gov.au Its primary target is the 50S subunit of the bacterial ribosome, a common target for antibiotics like macrolides, lincosamides, phenicols, oxazolidinones, and streptogramins. brieflands.com However, the specific binding site and the subsequent inhibitory effects of Retapamulin are distinct.

Retapamulin binds to the peptidyl transferase center (PTC) of the 50S subunit, a critical region for peptide bond formation. patsnap.com This binding interaction involves ribosomal protein L3 and domain V of the 23S rRNA, situated within the ribosomal P-site and the peptidyl transferase center. drugbank.com By occupying this site, Retapamulin sterically hinders the correct positioning of transfer RNA (tRNA) and messenger RNA (mRNA). patsnap.com This interference effectively halts the elongation of the nascent polypeptide chain by preventing the addition of new amino acids. patsnap.com

The uniqueness of Retapamulin's action lies in its multi-faceted approach to inhibiting protein synthesis. tga.gov.au It not only inhibits peptidyl transfer but also partially blocks P-site interactions and prevents the normal formation of active 50S ribosomal subunits. tga.gov.aunih.gov This multi-step inhibition, which includes disrupting the binding of the initiator fMet-tRNA to the P-site, distinguishes its mechanism from other antibiotics that may target the ribosome at different stages of protein synthesis. brieflands.comnih.gov For instance, while macrolides and ketolides also bind to the 50S subunit, their binding sites and inhibitory mechanisms differ enough that cross-resistance is diminished. brieflands.comnih.gov This unique mode of action is a key factor in its effectiveness against bacteria that have developed resistance to other protein synthesis inhibitors. nih.gov

Recent research has further elucidated this distinctiveness, showing that Retapamulin can specifically arrest initiating ribosomes at the start codons of open reading frames (ORFs). nih.govbiorxiv.org This allows for the assembly of the 70S initiation complex but prevents the formation of the first peptide bond, effectively trapping the ribosome at the starting gate of protein synthesis. nih.gov This is different from antibiotics like tetracycline (B611298), which can bind at various points during the elongation cycle. nih.gov

Table 1: Comparison of Ribosome-Targeting Antibiotics

Antibiotic Class Ribosomal Subunit Target Specific Action
Pleuromutilins (Retapamulin) 50S Inhibits peptidyl transfer, blocks P-site interactions, and prevents formation of active 50S subunits. tga.gov.audrugbank.com Traps initiating ribosomes at the start codon. nih.govelifesciences.org
Macrolides 50S Inhibit peptidyl transfer and ribosomal translocation. wikipedia.org
Lincosamides 50S Inhibit peptide bond formation. libretexts.org
Phenicols 50S Blocks the peptidyl transfer step. wikipedia.org
Oxazolidinones 50S Interfere with the formation of the initiation complex. libretexts.org
Streptogramins 50S Inhibit peptidyl transfer and cause premature release of the peptide chain. wikipedia.org
Tetracyclines 30S Impair the proofreading ability of the ribosomal complex. libretexts.org
Aminoglycosides 30S Inhibit ribosomal translocation. wikipedia.org

Selective Action on Prokaryotic versus Eukaryotic Ribosomes

A crucial characteristic of Retapamulin as an effective antibiotic is its selective action, targeting prokaryotic ribosomes while having a negligible effect on their eukaryotic counterparts. patsnap.combrieflands.com This selectivity is fundamental to its therapeutic use, minimizing potential harm to human cells. patsnap.com

The basis for this selective toxicity lies in the structural differences between prokaryotic (70S) and eukaryotic (80S) ribosomes. patsnap.com Retapamulin is specifically designed to bind with high affinity to the bacterial 50S ribosomal subunit. nih.gov The binding site within the peptidyl transferase center, including interactions with ribosomal protein L3, is sufficiently different in eukaryotic ribosomes, preventing effective binding of the drug. patsnap.comdrugbank.com

This high degree of selectivity ensures that Retapamulin primarily inhibits bacterial protein synthesis, leading to a bacteriostatic effect at typical concentrations. tga.gov.audrugbank.com Consequently, mammalian protein synthesis remains largely unaffected, contributing to the favorable safety profile of the compound. brieflands.com

Structure Activity Relationship Sar Studies of the Chemical Compound

Significance of C-14 Side Chain Modifications

Modifications to the C-14 side chain of the pleuromutilin (B8085454) structure represent the most explored and successful strategy for enhancing antibacterial activity. asm.orgmdpi.com The natural compound, pleuromutilin, possesses a relatively simple glycolic acid chain at this position and exhibits only modest antibacterial activity. mdpi.com However, replacing this chain with other, more complex acyl residues has been shown to dramatically increase potency. asm.org

Extensive SAR studies have demonstrated that the introduction of basic thioether side chains at the C-14 position can lead to a considerable enhancement in antibacterial effects. asm.org This approach led to the development of the first commercially successful pleuromutilin derivatives for veterinary use, tiamulin (B153960) and valnemulin (B25052), and later, retapamulin (B1680546) for human use. mdpi.comrsc.org The nature of the C-14 side chain is critical for overcoming certain types of bacterial resistance. mdpi.com

Research has systematically evaluated the impact of various C-14 modifications. One study assessed 268 pleuromutilin derivatives with different C-14 side-chain modifications for their activity against S. suis. oup.com The findings from such extensive studies provide a roadmap for optimizing this part of the molecule. For example, the introduction of an amino group into the C-14 side chain has been shown to enhance antibacterial activity. mdpi.com The strategic modification of the C-14 side chain remains the most promising approach for discovering new pleuromutilin derivatives with improved antimicrobial profiles. oup.com

Table 1: In Vitro Activity of C-14 Modified Pleuromutilin Derivatives This table presents Minimum Inhibitory Concentration (MIC) data for various derivatives, illustrating the impact of C-14 side chain modifications on antibacterial activity against select pathogens.

CompoundC-14 Side Chain ModificationOrganismMIC (μg/mL)Reference
Compound 6dl-(−)-phenylglycinamide groupMRSA0.5 mdpi.com
Compound 6dl-(−)-phenylglycinamide groupB. cereus0.25 mdpi.com
Compound 6cStereoisomer of 6d's side chainMRSAModerate Activity mdpi.com
Compound 5bDimethyl propane (B168953) moiety with a diethyl tertiary amineGeneralHigher activity than tiamulin nih.gov
Compound 5aDimethyl propane moiety with an isopropyl tertiary amineGeneralLower activity than 5b nih.gov

Impact of Thioether Group at C-22 Position

The presence of a thioether group, particularly at the C-22 position of the pleuromutilin side chain, is another critical determinant for potent antibacterial activity. nih.govasm.orgresearchgate.net SAR studies have consistently shown that incorporating a thioether linkage enhances the compound's effectiveness. researchgate.netmdpi.comasm.org This thioether moiety is considered a key component for the pharmacological properties of the most successful derivatives. nih.govresearchgate.net

Derivatives containing a thioether group generally exhibit more potent antibacterial activity against Gram-positive bacteria compared to analogues with other functionalities, such as sulfoxides. researchgate.netresearchgate.net The combination of a C-22 thioether group and a basic group at the end of the side chain is particularly beneficial for antibacterial activity. mdpi.com

While the thioether linkage is a hallmark of many potent pleuromutilins, including all marketed drugs, research has also explored replacing it. mdpi.com Some studies have investigated derivatives where the thioether is substituted with an amine group at the C-22 position, yielding compounds with good antibacterial activity. mdpi.com However, the thioether remains a central feature in the design of highly active pleuromutilin antibiotics.

Design and Synthesis of Novel Pleuromutilin Derivatives for Enhanced Activity

The ongoing challenge of antimicrobial resistance necessitates the continuous design and synthesis of novel antibiotics. In the field of pleuromutilins, research focuses on creating derivatives with enhanced potency, improved solubility, better metabolic stability, and activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). acs.orgexlibrisgroup.comnih.gov

Strategies for designing new derivatives are often guided by established SAR principles while introducing novel chemical diversity. For example, scientists have synthesized derivatives by incorporating various heteroaromatic substituents, piperazine (B1678402) substrates, or thioguanine units into the C-14 side chain. acs.orgnih.govfigshare.com These efforts have led to the discovery of compounds with excellent in vitro activity, sometimes exceeding that of reference drugs like tiamulin and retapamulin. nih.govexlibrisgroup.com

For instance, a series of derivatives with 4H-pyran-4-one and pyridin-4-one substitutions in the C-14 side chain yielded compounds (12a, 12d, and 28) with activity comparable to retapamulin. exlibrisgroup.com Another study resulted in compound 110, which not only had good in vitro activity but also showed efficacy in MRSA systemic infection models in mice. acs.org The synthesis of a derivative (compound 6j) incorporating a thioguanine unit resulted in a compound with potent antibacterial activity and a rapid bactericidal effect. nih.gov These examples underscore the fruitful nature of combining established SAR knowledge with innovative synthetic chemistry to develop the next generation of pleuromutilin antibiotics. tandfonline.com

Table 2: Antibacterial Activity of Novel Pleuromutilin Derivatives This table summarizes the in vitro activity (MIC) of newly synthesized pleuromutilin derivatives against various bacterial strains.

CompoundKey Structural FeatureOrganismMIC (μg/mL)Reference
Compound 8Substituted piperazineS. aureus0.0625 figshare.com
Compound 8Substituted piperazineS. epidermidis0.0625 figshare.com
Compound 10aSubstituted piperazineS. aureus0.125 figshare.com
Compound 52Thioether with heteroaromatic substituentGeneral0.031–0.063 acs.org
Compound 110Optimized for solubility from compound 55GeneralGood in vitro activity acs.org
Compound 12a4H-pyran-4-one substitutionResistant Gram-positivesComparable to Retapamulin exlibrisgroup.com
Compound 6jThioguanine modificationMRSAPotent activity nih.gov

Bacterial Resistance Mechanisms to the Chemical Compound

Target Modification-Mediated Resistance

Resistance to Retapamulin (B1680546) frequently arises from alterations in the drug's binding site on the 50S ribosomal subunit. These modifications prevent the antibiotic from effectively inhibiting bacterial protein synthesis.

Mutations in 23S rRNA

Alterations in the 23S rRNA, another critical component of the ribosomal PTC, can also confer resistance to Retapamulin. While mutations in the rplC gene are more commonly reported, changes in the nucleotide sequence of the 23S rRNA have been identified as a resistance mechanism in bacteria like Brachyspira spp. asm.org In some highly resistant isolates, mutations were found in both the 23S rRNA gene (rrl) and the rplC gene. asm.org However, in studies involving S. aureus, sequencing of domains V and VI of the 23S rRNA genes in resistant mutants did not reveal any mutations, suggesting that L3 mutations are the more prevalent target modification in this species. asm.org

Cfr rRNA Methyltransferase Mediated Resistance

The acquisition of the cfr (chloramphenicol-florfenicol resistance) gene presents a significant mechanism of multidrug resistance, including to Retapamulin. nih.govasm.orgjkscience.org This gene encodes an rRNA methyltransferase that modifies an adenine (B156593) residue (A2503) in the 23S rRNA of the ribosome. brieflands.com This methylation occurs at the drug's binding site, leading to cross-resistance to several classes of antibiotics that target the PTC, a phenotype known as PhLOPS (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A). brieflands.com The cfr gene is often located on mobile genetic elements like plasmids, facilitating its spread among bacterial populations. brieflands.com The presence of the cfr gene has been associated with high-level resistance to Retapamulin in clinical isolates of S. aureus. researchgate.net

Efflux Pump-Mediated Resistance

Efflux pumps are transport proteins that actively expel antibiotics from the bacterial cell, reducing the intracellular drug concentration and thereby conferring resistance. brieflands.commdpi.com This mechanism can contribute to decreased susceptibility to Retapamulin. skintherapyletter.com

Role of ABC Transporters (e.g., VgaA, VgaC, VgaE)

Several ATP-binding cassette (ABC) transporters have been implicated in pleuromutilin (B8085454) resistance. The vga (virginiamycin A resistance) genes, in particular, encode for ABC proteins that can efflux Retapamulin. nih.govpsu.edu The VgaA protein and its variants, such as Vga(A)v, have been identified as a cause of reduced susceptibility to Retapamulin in S. aureus. researchgate.net The genes encoding these pumps are often found on mobile genetic elements, contributing to their dissemination. researchgate.netresearchgate.net While VgaA was initially associated with resistance to streptogramin A antibiotics, certain variants have an expanded substrate specificity that includes pleuromutilins and lincosamides. researchgate.netdoi.org The presence of vgaA/Av has been detected in Retapamulin-resistant clinical isolates. nih.gov Other related ABC transporters, such as VgaC and VgaE, also contribute to resistance against pleuromutilins and other antibiotic classes. researchgate.net

Efflux Pump Gene Function Reference
VgaAvga(A)ABC transporter conferring resistance to streptogramin A and pleuromutilins. researchgate.net
Vga(A)vvga(A)vVariant of VgaA with reduced susceptibility to pleuromutilins. researchgate.net
VgaCvga(C)ABC transporter mediating resistance to pleuromutilins, lincosamides, and streptogramin A. researchgate.net
VgaEvga(E)ABC transporter conferring resistance to pleuromutilins. researchgate.net

Contribution of TolC-Dependent Efflux Systems

In Gram-negative bacteria, tripartite efflux systems are major contributors to multidrug resistance. These systems are composed of an inner membrane transporter, a periplasmic membrane fusion protein, and an outer membrane channel, with TolC being a common outer membrane component in Escherichia coli. plos.orgthno.org The AcrAB-TolC system is a well-characterized example that expels a wide range of toxic compounds. skemman.isnih.gov While Retapamulin primarily targets Gram-positive bacteria, the general mechanism of TolC-dependent efflux highlights a powerful resistance strategy in Gram-negative organisms that can contribute to intrinsic resistance against various antibiotics. asm.org The expression of TolC itself can be linked to acid resistance regulons, suggesting its role in bacterial survival under various stress conditions. plos.org

Low Propensity for Resistance Development in vitro

Extensive preclinical testing has consistently demonstrated that retapamulin possesses a low potential for the selection of resistant bacterial mutants in vitro. researchgate.netasm.org Studies involving multiple-step and single-step passages have indicated a slow and gradual development of resistance in Staphylococcus aureus and a low likelihood of resistance selection in Streptococcus pyogenes. jkscience.orgasm.orgnih.gov

In multi-step passage studies, where bacteria are repeatedly exposed to sub-inhibitory concentrations of an antibiotic, the development of resistance to retapamulin has been shown to be a slow process. nih.govresearchgate.net For instance, in one study, after 55 passages of four methicillin-resistant S. aureus (MRSA) strains in the presence of retapamulin, the minimum inhibitory concentration (MIC) increased from an initial 0.25 µg/mL to a final range of 4 to 8 µg/mL. brieflands.comnih.gov Another study involving serial passage of S. aureus and S. pyogenes found that the highest retapamulin MIC reached was 2 micrograms/ml. tga.gov.au In contrast, resistance to other topical agents like mupirocin (B1676865) and fusidic acid often develops more rapidly under similar laboratory conditions. asm.orgnih.gov

Single-step resistance selection studies, which assess the frequency of spontaneous mutations leading to resistance, have also highlighted retapamulin's low resistance potential. asm.orgasm.org Compared to other tested agents, retapamulin exhibited one of the lowest frequencies of spontaneous resistance against S. aureus and the lowest against S. pyogenes. asm.org

The molecular basis for this low propensity for resistance is linked to its unique binding site on the bacterial ribosome. asm.orgbrieflands.com Resistance that does emerge in vitro is often associated with specific mutations in the gene encoding the ribosomal protein L3 (rplC). jkscience.orgtga.gov.au The development of these mutations appears to be a multi-step process, which likely contributes to the slow emergence of resistance observed in laboratory settings. nih.govvirginia.edu

Table 1: In Vitro Resistance Development in Multi-Step Passage Studies

OrganismInitial MIC (µg/mL)Final MIC (µg/mL) after 55 PassagesReference
Staphylococcus aureus (MRSA)0.254 - 8 brieflands.comnih.gov
Staphylococcus aureusNot Specified≤ 2 asm.org
Streptococcus pyogenes0.016 - 0.030.125 - 0.25 asm.org

Absence of Clinically Relevant Target-Specific Cross-Resistance with Other Antibiotic Classes

A significant advantage of retapamulin is the general absence of clinically relevant, target-specific cross-resistance with other classes of antibiotics. researchgate.netdovepress.comnih.gov This is a direct consequence of its novel mechanism of action, which involves binding to a unique site on the 50S subunit of the bacterial ribosome, distinct from the binding sites of other ribosomal protein synthesis inhibitors like macrolides, lincosamides, phenicols, oxazolidinones, and streptogramins. brieflands.comtga.gov.auoup.com

In vitro studies have consistently shown that retapamulin maintains its potency against bacterial isolates that have developed resistance to other commonly used antibiotics. nih.govdovepress.com This includes strains of S. aureus resistant to:

β-lactams (including methicillin-resistant S. aureus or MRSA) brieflands.combrieflands.com

Macrolides (e.g., erythromycin) brieflands.combrieflands.com

Fusidic acid brieflands.comdovepress.combrieflands.com

Mupirocin brieflands.comdovepress.combrieflands.com

Quinolones brieflands.com

Similarly, retapamulin has demonstrated efficacy against S. pyogenes strains resistant to macrolides. nih.gov

While target-specific cross-resistance is rare, some instances of non-target-specific cross-resistance have been noted. The presence of the cfr gene, which encodes an rRNA methyltransferase, can confer resistance to a range of antibiotic classes that bind to the 23S rRNA, including phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A (the PhLOPSA phenotype). brieflands.comeuropa.eu Consequently, S. aureus isolates carrying the cfr gene can exhibit cross-resistance to both linezolid (B1675486) and retapamulin. researchgate.net However, the prevalence of such isolates remains relatively low. nih.gov

Additionally, certain efflux pumps, which are non-specific mechanisms that actively transport antibiotics out of the bacterial cell, can reduce susceptibility to retapamulin. europa.eu For example, the Vga(A) efflux pump can confer resistance to both streptogramin A and pleuromutilins. europa.eu

It's important to note that while some cross-resistance has been observed in laboratory settings between retapamulin and linezolid in selected clones, this is not a consistent finding across all studies and the clinical relevance is still under investigation. asm.orgnih.gov In a study of S. aureus isolates from children with skin and soft tissue infections, cross-resistance between retapamulin and linezolid was found in only 0.5% of isolates. nih.gov

Table 2: Retapamulin Activity Against Resistant Phenotypes

Resistant PhenotypeRetapamulin ActivityReference
Methicillin-resistant S. aureus (MRSA)Active brieflands.combrieflands.com
Macrolide-resistant S. aureusActive brieflands.combrieflands.com
Fusidic acid-resistant S. aureusActive brieflands.comdovepress.combrieflands.com
Mupirocin-resistant S. aureusActive brieflands.comdovepress.combrieflands.com
Linezolid-resistant S. aureus (cfr-positive)Reduced Activity/Resistant researchgate.net

Antimicrobial Spectrum and Activity in in Vitro and Pre Clinical Models

Activity against Gram-Positive Pathogens

Retapamulin (B1680546) exhibits robust in vitro activity against a variety of Gram-positive bacteria. brieflands.comportico.org

Staphylococcus aureus (including Methicillin-Susceptible and Select Methicillin-Resistant Isolates in vitro)

Retapamulin is highly active against Staphylococcus aureus, including both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains in laboratory settings. nih.govjkscience.org Global surveillance studies have shown that retapamulin has lower minimum inhibitory concentration (MIC) values against S. aureus compared to many other topical and oral antimicrobial agents. ihma.comportico.org The MIC90 for retapamulin against S. aureus, the concentration required to inhibit the growth of 90% of isolates, has been reported to be as low as 0.12 µg/mL. nih.govportico.orgskintherapyletter.com

Furthermore, in vitro studies have demonstrated that retapamulin retains its activity against S. aureus isolates that are resistant to other antibiotics such as fusidic acid and mupirocin (B1676865). nih.govoup.com In one study of 664 S. aureus isolates, many of which were resistant to fusidic acid and/or mupirocin, 99.9% were inhibited by retapamulin at a concentration of ≤0.25 mg/L. nih.gov While in vitro data shows activity against MRSA, the clinical efficacy in treating MRSA infections has been noted as inadequate in some studies, particularly in secondarily infected open wounds, and it is not recommended for treating known or suspected MRSA infections. europa.euoup.comeuropa.eu

**Table 1: In Vitro Activity of Retapamulin against *Staphylococcus aureus***

Isolate Type Number of Isolates MIC50 (µg/mL) MIC90 (µg/mL) MIC Range (µg/mL) Source
S. aureus (General) 1975 0.06 0.12 0.004–0.5 portico.org
Methicillin-Resistant S. aureus (MRSA) 155 - 0.12 - nih.gov
Fusidic Acid/Mupirocin Resistant S. aureus 664 - - ≤0.25 (for 99.9% of isolates) nih.gov

MIC50: Minimum inhibitory concentration for 50% of isolates. MIC90: Minimum inhibitory concentration for 90% of isolates.

Streptococcus pyogenes

Retapamulin demonstrates potent in vitro activity against Streptococcus pyogenes (Group A Streptococcus). brieflands.comjkscience.org Studies have reported MIC90 values for retapamulin against S. pyogenes to be between 0.03 and 0.06 µg/mL. nih.govdovepress.com This high level of activity is maintained even against strains that are resistant to other classes of antibiotics, such as macrolides. portico.orgasm.org For macrolide-resistant strains of S. pyogenes, the MIC90 of retapamulin was 0.06 µg/ml. portico.org A comprehensive study of 400 clinical isolates of S. pyogenes found that retapamulin MICs ranged from ≤0.015 to 0.12 μg/ml, highlighting its high intrinsic activity. asm.orgnih.gov

**Table 2: In Vitro Activity of Retapamulin against *Streptococcus pyogenes***

Isolate Type Number of Isolates MIC50 (µg/mL) MIC90 (µg/mL) MIC Range (µg/mL) Source
S. pyogenes (General) 1918 0.03 0.03 0.004–0.25 portico.org
S. pyogenes (Clinical Isolates) 400 - - ≤0.015–0.12 asm.org
Macrolide-Resistant S. pyogenes - - 0.06 - portico.org

MIC50: Minimum inhibitory concentration for 50% of isolates. MIC90: Minimum inhibitory concentration for 90% of isolates.

Other Coagulase-Negative Staphylococci and Streptococci

Retapamulin is also active in vitro against coagulase-negative staphylococci (CoNS) and other streptococcal species. jkscience.orgoup.com For CoNS, the MIC90 has been reported to be 0.06 µg/mL. portico.org Retapamulin has shown good in vitro activity against Streptococcus agalactiae and viridans group streptococci, with MIC90 values generally lower than those of many comparator antibiotics. portico.orgjkscience.org Specifically, against S. agalactiae, the MIC90 is 0.06 µg/mL, and for viridans streptococci, it is 0.25 µg/mL. portico.org

Activity against Anaerobic Bacteria

In vitro studies have demonstrated that retapamulin possesses a broad spectrum of activity against various anaerobic bacteria. nih.govoup.com This includes activity against Propionibacterium acnes, Prevotella spp., Porphyromonas spp., and Fusobacterium spp. brieflands.comoup.com In one study, retapamulin at a concentration of ≤2 mg/L inhibited 90% of all 232 anaerobic isolates tested. oup.comnih.gov It was found to be more active than clindamycin, metronidazole, and ceftriaxone (B1232239) against P. acnes and anaerobic Gram-positive cocci. oup.comnih.gov All tested strains of Clostridium perfringens were inhibited by 1 mg/L of retapamulin. oup.com However, some strains of Clostridium difficile showed decreased susceptibility. oup.comnih.gov

Bacteriostatic versus Bactericidal Properties in vitro

Retapamulin is predominantly considered a bacteriostatic agent, meaning it inhibits the growth and reproduction of bacteria without killing them. europa.eujkscience.orgdrugbank.com However, at very high concentrations, it can exhibit bactericidal (killing) activity. jkscience.orgdrugbank.com Studies have shown that the minimum bactericidal concentration (MBC), the lowest concentration of an antibiotic that kills 99.9% of the bacteria, is significantly higher than the MIC. For S. aureus, the MBC can be 16 to 32 times higher than the MIC, and for some organisms, it may be up to 1000 times higher. nih.govjkscience.org Time-kill assays have confirmed the bacteriostatic nature of retapamulin against S. aureus. nih.gov

In vitro Susceptibility Testing Methodologies (MIC, MBC)

The in vitro susceptibility of bacteria to retapamulin is determined using standardized methodologies, primarily by measuring the Minimum Inhibitory Concentration (MIC) and, in some research contexts, the Minimum Bactericidal Concentration (MBC). nih.govasm.orgmsdmanuals.com

Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation. idexx.com For retapamulin, MICs are typically determined using broth microdilution or agar (B569324) dilution methods as per guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI). nih.govnih.govoup.com These tests provide a quantitative measure of the antibiotic's potency against a specific bacterial isolate. idexx.com Proposed MIC breakpoints for staphylococci are ≤0.5 µg/ml for susceptible, 1 µg/ml for intermediate, and ≥2 µg/ml for resistant. For beta-hemolytic streptococci, a susceptible-only breakpoint of ≤0.25 µg/ml has been proposed. nih.gov

Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. msdmanuals.com It is determined by subculturing from the clear tubes (no visible growth) in an MIC test onto antibiotic-free agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum. nih.govasm.org MBC studies have confirmed that for retapamulin, the concentrations required for bactericidal activity are substantially higher than those needed for bacteriostatic inhibition. nih.govnih.gov

Biochemical and Biophysical Characterization of Compound Ribosome Interactions

Binding Affinity (Kd) Determination

Retapamulin (B1680546) exhibits a high affinity for the bacterial ribosome, a key factor contributing to its efficacy as a protein synthesis inhibitor. Studies have determined the dissociation constant (Kd) for the interaction between Retapamulin and ribosomes from both Escherichia coli and Staphylococcus aureus. The reported Kd value is approximately 3 nM for both species, indicating a strong and stable binding interaction. selleckchem.comnih.gov This high affinity is consistent with the compound's potent inhibition of bacterial protein synthesis. selleckchem.com Competitive binding assays, utilizing a radiolabeled pleuromutilin (B8085454) derivative, have further corroborated the high-affinity binding of Retapamulin to the ribosome. nih.govpnas.org

Table 1: Binding Affinity of Retapamulin for Bacterial Ribosomes

Bacterial Species Dissociation Constant (Kd) Reference
Escherichia coli ~3 nM selleckchem.comnih.gov

Kinetics of Inhibitor Binding

The kinetics of Retapamulin binding to the ribosome have been investigated to understand the dynamics of this interaction. A competitive binding assay using a radiolabeled pleuromutilin was employed to determine the binding kinetics. nih.gov These studies have revealed a prolonged off-rate for Retapamulin from S. aureus ribosomes. pnas.org This slow dissociation from its target site likely contributes to its sustained inhibitory effect on protein synthesis. The kinetic data are consistent with an induced-fit mechanism, suggesting that the binding process involves conformational changes in the ribosome that stabilize the interaction. pnas.org

X-ray Crystallographic Analysis of Compound-Ribosome Complexes

X-ray crystallography has provided detailed structural insights into the binding of Retapamulin to the large (50S) ribosomal subunit. The crystal structure of the Deinococcus radiodurans large ribosomal subunit in complex with Retapamulin (also referred to as SB-275833) has been determined at a resolution of 3.66 Å. pnas.orgpdbj.orgweizmann.ac.il Additionally, the structure of the Staphylococcus aureus large ribosomal subunit complexed with various pleuromutilins, including Retapamulin, has been analyzed. pnas.orgmdpi.com

These crystallographic studies reveal that Retapamulin binds to the peptidyl transferase center (PTC) of the 50S subunit. pnas.orgpdbj.orgpnas.orgdrugbank.combrieflands.com The core of the pleuromutilin molecule, the tricyclic mutilin (B591076) core, is oriented in the A-site of the PTC, while its C14 extension projects towards the P-site. pnas.orgpdbj.orgpnas.org This binding position sterically hinders the proper positioning of transfer RNA (tRNA) and messenger RNA (mRNA), thereby inhibiting peptide bond formation. patsnap.com

A key interaction involves a hydrogen bond network between the essential keto group of Retapamulin and the nucleotide G2061 of the 23S rRNA. pnas.orgpdbj.org The binding site also involves ribosomal protein L3. drugbank.comeuropa.eu The C14 extension of Retapamulin is primarily held in place by interactions with G2061. pnas.org Minimal hydrophobic contacts are observed between the C14 extension and other ribosomal components. pnas.orgpdbj.org

Induced-Fit Mechanisms in Ribosome Binding

The binding of Retapamulin to the ribosome is characterized by an induced-fit mechanism. pnas.orgpdbj.org This process involves conformational rearrangements of the ribosome upon drug binding, which serve to seal the binding pocket and tighten the interaction. pnas.orgpdbj.org The most significant structural changes in the rRNA upon Retapamulin binding occur in nucleotides U2506 and U2585. pnas.org

The conformational alteration of U2506 results in a tight closure of the binding pocket around the tricyclic core of the bound Retapamulin. pnas.org This change is stabilized by hydrophobic interactions with the compound and by its interaction with U2585, which shifts away from the C14 extension. pnas.org In the Retapamulin complex, the distance between U2506 and U2585 allows for van der Waals or similar interactions. pnas.orgweizmann.ac.il This induced-fit mechanism is consistent with kinetic data showing a slow off-rate of Retapamulin from the ribosome and its ability to inhibit P-site substrate binding. pnas.org This dynamic and adaptive binding process highlights the intrinsic functional flexibility of the ribosome. pdbj.org

Pharmacodynamic Studies in Bacterial Systems

Post-Antibiotic Effect (PAE) in Bacterial Cultures

Retapamulin (B1680546) demonstrates a persistent suppression of bacterial growth after brief exposure, an activity known as the post-antibiotic effect (PAE). nih.gov Studies have shown that retapamulin produces a substantial in vitro PAE against key skin-related pathogens, including Staphylococcus aureus and Streptococcus pyogenes. jkscience.orgnih.gov The methodologies used to determine the PAE involved a filtration method for staphylococci and a dilution method for Streptococcus pyogenes. nih.gov When compared to other topical antibiotics, the PAE for retapamulin was found to be considerably longer than that of mupirocin (B1676865) against the organisms tested.

Concentration-Dependent Effects on Bacterial Growth and Protein Synthesis Inhibition in vitro

Retapamulin exhibits a concentration-dependent inhibitory effect on both bacterial protein synthesis and cell viability. nih.gov This bacteriostatic action is achieved through its interaction with the 50S subunit of the bacterial ribosome, which prevents the normal formation of active ribosomal units and inhibits peptidyl transfer. nih.govtga.gov.au

Research examining the concentration-dependent effects of retapamulin on wild-type (wt) Staphylococcus aureus (strain RN1786) and a methicillin-resistant S. aureus (MRSA) strain (A1024) revealed specific inhibitory actions. nih.gov The compound was found to inhibit protein synthesis, reduce the number of viable cells, and specifically impede the formation of the 50S ribosomal subunit in both strains. nih.govresearchgate.net

In the wild-type S. aureus strain, retapamulin showed a preferential inhibitory effect on protein synthesis; a concentration approximately five times higher was required to produce an equivalent inhibition of 50S subunit formation. nih.gov However, in the MRSA strain, the inhibitory effects on protein synthesis and 50S subunit formation were observed to a similar extent. nih.gov Studies have also indicated that while the antibacterial effect is dose-dependent, concentrations exceeding the minimum inhibitory concentration (MIC) may not significantly increase the rate of bacterial killing. The minimum bactericidal concentration (MBC90) against S. aureus and S. pyogenes has been reported to be 512- and 1024-fold higher than the MIC90, respectively. tga.gov.au

The 50% inhibitory concentrations (IC50) of retapamulin for these effects are detailed in the table below.

Table 1: IC50 Values of Retapamulin in S. aureus Strains

Strain Inhibition of Total Viable Cells (ng/mL) Inhibition of Protein Synthesis (ng/mL) Inhibition of 50S Subunit Synthesis (ng/mL)
RN1786 (wt) 12 5 27
A1024 (MRSA) 25 17 20

Data sourced from a study on the inhibition of translation and 50S ribosomal subunit formation in Staphylococcus aureus cells. nih.gov

Synthetic Methodologies for the Chemical Compound and Analogues

Semisynthetic Pathways from Pleuromutilin (B8085454)

The synthesis of retapamulin (B1680546) from pleuromutilin is a multi-step process centered on the modification of the C14 hydroxyl group of the parent compound. google.comrsc.org The core of the synthesis involves creating an activated intermediate from pleuromutilin, followed by a nucleophilic substitution to attach the characteristic side chain. google.com

A common pathway can be described in two main stages:

Activation of the C14 Hydroxyl Group: The primary hydroxyl group at the C14 position of the pleuromutilin glycolic acid side chain is converted into a good leaving group. This is typically achieved by reacting pleuromutilin with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base. This reaction forms a sulfonate ester intermediate, for instance, pleuromutilin-22-O-mesylate. This intermediate is more reactive and susceptible to nucleophilic attack. google.com

Nucleophilic Substitution: The activated intermediate is then reacted with the specific thiol-containing side chain, (exo)-8-methyl-8-azabicyclo[3.2.1]octan-3-thiol (tropine thiol), in either its free base or salt form. google.com This S-alkylation reaction, a nucleophilic substitution, displaces the leaving group (e.g., mesylate) and forms the thioether bond, yielding retapamulin {mutilin 14-(exo-8-methyl-8-azabicyclo[3.2.1]oct-3-yl-sulfanyl)-acetate}. google.comnih.govnih.govasm.org

The process can be performed as a "one-pot" synthesis without isolating the activated intermediate, or as a stepwise process. google.com

Table 1: Reagents and Solvents in Retapamulin Semisynthesis. google.com
StepPurposeReagentsSolvents
1. ActivationConvert C14-OH to a leaving groupPleuromutilin, Methanesulfonyl Chloride, Triethylamine (or other amine base)Toluene, Ethyl acetate, Acetone, Tetrahydrofuran (THF), Methyl isobutyl ketone
2. SubstitutionAttach the thiol side chainPleuromutilin mesylate, Tropine thiol (or salt form), BaseButanol, Isopropanol, Acetonitrile, Ethyl acetate, Toluene, Methyl isobutyl ketone

Strategies for Derivatization at Key Structural Positions

The development of pleuromutilin-based antibiotics has largely been driven by the strategic derivatization of the natural product's scaffold to improve its antibacterial spectrum and pharmacokinetic profile. The majority of these efforts have focused on the C14 side chain, but other positions, notably C12, have also been explored. nih.govh1.coasm.org

Derivatization at C14: The C14 position, part of the glycolic acid ester moiety, is the most frequently modified site. rsc.orgbrieflands.commdpi.com Altering this side chain has proven to be a highly effective strategy for enhancing antibacterial activity. asm.orgbrieflands.com The introduction of thioether side chains containing a basic group, as seen in retapamulin, tiamulin (B153960), and valnemulin (B25052), dramatically improves potency against key Gram-positive pathogens compared to the original pleuromutilin molecule. asm.orgbrieflands.comtandfonline.com The C14 side chain extends towards the P-site of the bacterial ribosome, allowing for additional interactions that can overcome certain resistance mechanisms. nih.govbrieflands.com Research has explored a vast number of C14 modifications, including the incorporation of various heterocyclic linkers such as 1,2,3-triazoles and piperazine (B1678402) rings to generate novel analogues with potent activity. tandfonline.com

Derivatization at C12: More recent synthetic strategies have targeted modifications of the tricyclic core itself, with the C12 position emerging as a valuable site for derivatization. h1.counirioja.es While most C14-modified pleuromutilins show poor activity against Gram-negative bacteria, modifications at C12 have led to the development of 12-epi-pleuromutilin analogues with an extended spectrum of activity, including against challenging Gram-negative pathogens. h1.co Accessing this position often requires a total synthesis approach rather than semisynthesis from the natural product, overcoming the inherent limitations of modifying the native scaffold. h1.cobeilstein-journals.org This modular approach allows for the creation of novel analogues, such as (+)-12-epi-mutilin and (+)-12-epi-pleuromutilin, that are not accessible via traditional semisynthetic methods. h1.counirioja.es

Table 2: Key Positions for Pleuromutilin Derivatization
PositionStrategyImpactExample Analogues
C14Semisynthetic modification of the glycolic acid side chain, often introducing thioethers. nih.govasm.orgbrieflands.comSignificantly enhances potency against Gram-positive bacteria. brieflands.comRetapamulin, Tiamulin, Valnemulin, Lefamulin (B1674695). rsc.orgbrieflands.com
C12Total synthesis to create epimers and introduce novel functionalities. h1.cobeilstein-journals.orgCan extend the antibacterial spectrum to include Gram-negative pathogens. h1.co(+)-12-epi-pleuromutilin, (+)-11,12-di-epi-mutilin. h1.cobeilstein-journals.org

Green Chemistry Approaches in Synthesis

In line with modern pharmaceutical manufacturing, green chemistry principles are being applied to the synthesis of pleuromutilin derivatives to improve efficiency and reduce environmental impact. researchgate.netx-mol.netresearcher.life One notable technique is the use of ultrasound-assisted synthesis. researchgate.netnih.gov

Ultrasound irradiation is an eco-friendly and efficient method that can accelerate reaction rates, increase yields, and minimize the use of hazardous chemicals compared to conventional heating methods. x-mol.netresearcher.life This approach has been successfully used as a green method for synthesizing intermediates for pleuromutilin analogues. For example, the ultrasound-assisted synthesis of 1,3,4-oxadiazole (B1194373) derivatives, which are subsequently linked to the pleuromutilin scaffold, has been reported as a sustainable chemical method. researchgate.netnih.govresearchgate.net

Broader synthetic strategies applied to the pleuromutilin core, often in the context of total synthesis, also incorporate efficient and elegant chemical reactions that align with green chemistry goals. These include biocatalysis, cycloaddition reactions, and various types of cyclizations (e.g., Nozaki–Hiyama–Kishi, radical cyclization) that build the complex tricyclic core in a controlled and convergent manner. beilstein-journals.orgescholarship.org These advanced synthetic methods aim for high atom economy and stereochemical control, minimizing waste and complex purification steps. escholarship.org

Advanced Research Methodologies and Applications

Utilization in Ribosome Profiling (e.g., Ribo-RET) for Translational Studies

A groundbreaking application of Retapamulin (B1680546) is in the field of ribosome profiling, a high-throughput sequencing technique used to monitor protein synthesis. A specific adaptation of this method, known as Retapamulin-assisted Ribosome Profiling (Ribo-RET), leverages the antibiotic's ability to specifically arrest ribosomes at the initiation stage of translation. nih.govresearchgate.net

The core principle of Ribo-RET lies in the action of Retapamulin, which traps the 70S initiation complex at the start codon of messenger RNA (mRNA). nih.govasm.org This selective stalling of initiating ribosomes, without affecting those already elongating a polypeptide chain, allows for the precise, genome-wide mapping of translation initiation sites (TISs). researchgate.netelifesciences.org The standard ribosome profiling method, by contrast, provides a snapshot of the positions of all translating ribosomes along an mRNA, which can make the identification of the exact start site more challenging. researchgate.net

The Ribo-RET methodology involves treating bacterial cells briefly with Retapamulin. researchgate.net This treatment leads to an accumulation of ribosomes at the start codons. nih.gov Following this, cellular lysates are treated with ribonucleases to digest mRNA regions not protected by ribosomes. The resulting ribosome-protected fragments, or "footprints," corresponding to the translation initiation sites are then isolated and sequenced using deep sequencing technologies. asm.org

This innovative approach has led to a paradigm shift in translational studies by revealing a previously hidden layer of the bacterial proteome. nih.govbiorxiv.orgnih.gov Research has demonstrated that many bacterial genes possess alternative, or internal, TISs (iTISs) that can be actively used for protein synthesis. nih.govoup.com The Ribo-RET technique has been pivotal in identifying these iTISs, which can be in-frame or out-of-frame with the primary annotated open reading frame (ORF). nih.gov The discovery of these alternative start sites indicates that a single gene can produce multiple protein isoforms, thereby expanding the coding capacity of the bacterial genome. nih.govnih.gov

For instance, studies in Escherichia coli have utilized Ribo-RET to identify hundreds of previously unannotated TISs. nih.gov This has not only allowed for the correction of existing gene annotations but has also led to the discovery of entirely new small ORFs (sORFs). asm.org

**Table 1: Findings from Ribo-RET Translational Studies in *E. coli***

Finding Description Reference
Identification of iTISs Revealed numerous actively used internal translation initiation sites within known genes. nih.gov
Discovery of sORFs Enabled the identification of many new small open reading frames previously missed by gene annotation pipelines. asm.org
Expanded Proteome Showed that the bacterial proteome is more complex than previously thought, with single genes often encoding multiple protein variants. nih.govnih.gov
Correction of Annotations Allowed for the precise mapping of start codons, leading to the correction of inaccurately annotated genes. nih.gov

Application in Studies of Bacterial Gene Expression and Proteome Mapping

The precision of Ribo-RET in pinpointing translation initiation sites has profound implications for the study of bacterial gene expression and the comprehensive mapping of the proteome. nih.gov By providing an accurate, empirical readout of which start codons are utilized in vivo, Ribo-RET offers a much more refined view of the translatome compared to traditional methods that often rely on predictive algorithms for gene annotation. nih.govasm.org

One of the most significant applications of this technique is the discovery and validation of novel protein-coding genes, particularly small ORFs (sORFs), which are often overlooked in computational genome annotations due to their size. asm.org Ribo-RET has been successfully employed in various bacteria, including pathogenic and commensal strains of E. coli, Salmonella, and Mycobacterium tuberculosis, to identify thousands of previously uncharacterized sORFs. asm.orgresearchgate.netelifesciences.org The expression of these novel proteins suggests that the bacterial proteome is substantially larger and more complex than previously recognized. asm.org

Furthermore, Ribo-RET has unveiled that the use of alternative TISs can lead to the production of N-terminal proteoforms, which are protein isoforms that differ at their amino-terminal end. asm.org These proteoforms can have distinct biological functions, subcellular localizations, or regulatory properties. researchgate.net For example, a study using Ribo-RET in Salmonella systematically cataloged expressed N-terminal proteoform pairs and observed that the relative utilization of annotated and alternative TISs can change depending on environmental conditions, suggesting a sophisticated layer of gene regulation at the translational level. asm.org

The ability to quantitatively map TIS usage also provides unprecedented insights into the regulatory mechanisms governing bacterial gene expression. asm.org It allows researchers to investigate how factors such as stress conditions, different growth phases, or the presence of regulatory small RNAs might influence the selection of translation start sites. asm.orgbiorxiv.org For example, Ribo-RET was used to identify small proteins induced under low magnesium stress in E. coli. biorxiv.org

Table 2: Applications of Ribo-RET in Bacterial Gene Expression and Proteome Mapping

Application Organism(s) Key Findings Reference(s)
Novel sORF Discovery E. coli, Salmonella, M. tuberculosis Identification of thousands of previously unannotated small protein-coding genes. asm.orgasm.orgelifesciences.org
N-terminal Proteoform Mapping Salmonella, E. coli Systematic identification of protein isoforms arising from alternative TIS usage. nih.govasm.org
Conditional TIS Usage Salmonella Demonstrated that environmental conditions can alter the selection of translation start sites. asm.org
Stress Response Analysis E. coli Identified specific small proteins that are part of the cellular response to low magnesium stress. biorxiv.org
Genome Re-annotation E. coli Provided empirical evidence for correcting and refining existing bacterial genome annotations. nih.gov

Future Research Directions and Unanswered Questions

Discovery of Novel Pleuromutilin (B8085454) Derivatives with Enhanced Properties

The success of retapamulin (B1680546) for topical use and the more recent approval of lefamulin (B1674695) for systemic treatment have spurred significant interest in discovering next-generation pleuromutilin derivatives. nih.govmdpi.com Research is intensely focused on modifying the C-14 side chain of the pleuromutilin core, a strategy that has proven effective in improving antimicrobial activity and pharmaceutical properties. nih.govmdpi.comsemanticscholar.org The goal is to synthesize new compounds that possess enhanced potency, broader spectrums of activity, and suitability for oral and intravenous administration. nih.govsemanticscholar.org

Thousands of pleuromutilin derivatives have been synthesized since the parent compound's discovery in 1951. mdpi.com Recent efforts have led to the development of compounds with potent activity against a wide range of bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA). mdpi.combioworld.com For example, one study reported the synthesis of a series of pyridinium (B92312) cation-substituted pleuromutilin analogues, leading to a lead candidate with excellent inhibitory activity against drug-resistant Gram-positive and some Gram-negative bacteria. bioworld.com Another research effort produced a novel derivative, compound 9, which showed superior antibacterial activity against MRSA (Minimum Inhibitory Concentration [MIC] = 0.06 μg/mL) compared to the veterinary pleuromutilin tiamulin (B153960). mdpi.com

These research endeavors often involve replacing the thioether group at the C-22 position with other functional groups, such as amines, to create compounds with improved characteristics. mdpi.commdpi.com Advanced techniques like molecular docking and surface plasmon resonance (SPR) are being employed to study the binding affinity of these new derivatives to the 50S ribosomal subunit, ensuring that modifications enhance target interaction. mdpi.comnih.gov The development of so-called "extended spectrum pleuromutilins" (ESPs) through modification of the tricyclic core also shows promise in overcoming efflux-mediated resistance in some Gram-negative bacteria. nih.gov

Table 1: Examples of Novel Pleuromutilin Derivatives in Research
Derivative TypeKey ModificationReported EnhancementTarget Pathogens
Pyridinium Cation-Substituted AnalogueSubstitution at C-14 side chainPotent activity, rapid bactericidal actionDrug-resistant S. aureus, some Gram-negative bacteria bioworld.com
Compound 9 (Nitrogen-containing side chain)Amine group at C-22, modified C-14 side chainMIC of 0.06 μg/mL against MRSA; stronger affinity to 50S ribosomeMRSA mdpi.com
Thiadiazole-possessing DerivativesThiadiazole moieties via acylationPotent activity against MRSA and MRSEMRSA, Methicillin-resistant S. epidermidis (MRSE) nih.gov
Extended Spectrum Pleuromutilins (ESPs)Modification of the tricyclic core at C12Partially overcome efflux mechanismsEnterobacteriaceae nih.gov

Elucidation of Remaining Unknown Resistance Mechanisms

While retapamulin generally maintains a low potential for resistance development, several mechanisms have been identified and warrant continuous monitoring and further study. brieflands.comjddonline.comnih.gov Known resistance pathways primarily involve mutations in the genes encoding ribosomal components or the acquisition of resistance genes.

The most common mechanism is alterations in the target site, specifically the 50S ribosomal subunit. brieflands.com Mutations in the gene for ribosomal protein L3 have been linked to reduced susceptibility. asm.orgnih.gov Another significant mechanism is the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene. jkscience.org This gene encodes an rRNA methyltransferase that modifies nucleotide A2503 in the 23S rRNA, which can confer cross-resistance to a range of antibiotics that target the peptidyl transferase center, including phenicols, lincosamides, oxazolidinones, streptogramin A, and pleuromutilins (PhLOPS phenotype). brieflands.comjkscience.org

Efflux pumps, such as those encoded by the vga genes (vga(A), vga(C), vga(E)), are also known to contribute to resistance by actively transporting pleuromutilins out of the bacterial cell. brieflands.com However, the full extent of their clinical impact and the existence of other, yet-to-be-identified efflux systems remain areas for investigation.

Unanswered questions persist, particularly regarding the specific causes for reduced clinical efficacy in some MRSA infections despite favorable in vitro activity. brieflands.com While surveillance data show that the incidence of retapamulin-resistant isolates remains low, the mechanisms in some of these isolates are not fully understood. nih.govnih.gov Further research is needed to identify novel mutations or resistance genes and to understand the interplay between different resistance mechanisms, such as the potential for L3 mutations to modulate the effects of cfr methylation. researchgate.net

Exploration of Synergistic Interactions with Other Antimicrobial Agents in vitro

Combining antibiotics is a key strategy to enhance efficacy, broaden coverage, and potentially slow the development of resistance. Research into the synergistic potential of retapamulin and other pleuromutilins with different classes of antimicrobials is an active area of investigation. In vitro studies, primarily using checkerboard and time-kill assays, have revealed both synergistic and antagonistic interactions.

A notable synergistic relationship has been observed between pleuromutilins (including retapamulin, valnemulin (B25052), and tiamulin) and tetracycline (B611298) against both methicillin-susceptible and methicillin-resistant S. aureus. nih.gov Another study found that combinations of retapamulin with erythromycin (B1671065) or quinupristin (B39894) demonstrated synergistic bacteriostatic activity against Enterococcus faecalis, including strains with high-level erythromycin resistance. nih.gov This synergy is significant as retapamulin alone has poor activity against E. faecalis. brieflands.comnih.gov

Conversely, antagonistic effects have been reported when pleuromutilins are combined with fluoroquinolones like ciprofloxacin (B1669076) and enrofloxacin. nih.gov The combination of a bacteriostatic agent (pleuromutilin) with a bactericidal one (fluoroquinolone) may explain this observation. nih.gov Most other combinations tested, such as with beta-lactams or aminoglycosides, have shown indifferent effects. nih.gov

These findings highlight the potential for combination therapies involving pleuromutilins. Further in vitro studies are essential to explore a wider range of antibiotic combinations against a more diverse panel of pathogens. Understanding the molecular basis of these synergistic or antagonistic interactions could inform the rational design of future combination therapies for complex infections.

Table 2: In Vitro Interactions of Pleuromutilins with Other Antimicrobials
PleuromutilinCombined AgentTarget OrganismObserved Interaction
RetapamulinErythromycinEnterococcus faecalisSynergy nih.gov
RetapamulinQuinupristinEnterococcus faecalisSynergy nih.gov
RetapamulinTetracyclineStaphylococcus aureusSynergy nih.gov
RetapamulinCiprofloxacin / EnrofloxacinStaphylococcus aureusAntagonism nih.gov
LefamulinQuinupristin/DalfopristinEnterococcus faecalisSynergy mdpi.com
LefamulinDoxycyclineEnterococcus faecalisSynergy mdpi.com

Understanding of Compound Behavior in Complex Microbial Ecosystems (beyond single-species cultures)

Current knowledge of retapamulin's activity is derived almost exclusively from studies using single-species, planktonic cultures under laboratory conditions. A significant gap exists in understanding how this topical antibiotic functions within complex, multispecies microbial ecosystems, such as those found in skin infections, chronic wounds, or the normal skin flora. The effect of retapamulin on the gastrointestinal flora is largely unknown, though it is presumed to be minimal due to low systemic exposure after topical application. brieflands.com

Skin and soft tissue infections are often polymicrobial, involving a mix of aerobic and anaerobic bacteria. In vitro studies have shown that retapamulin has good activity against many anaerobic Gram-positive cocci and other anaerobes like Propionibacterium acnes, Prevotella spp., and Fusobacterium spp. brieflands.comnih.gov This broad anaerobic spectrum is attractive, but its relevance within a mixed microbial community, where bacterial interactions can alter antibiotic susceptibility, has not been explored. nih.govskintherapyletter.com

Future research must move beyond standard MIC testing of single organisms and utilize more sophisticated models that mimic real-world conditions. This includes using co-culture systems, biofilm models, and advanced metagenomic approaches to study retapamulin's impact on:

The balance of pathogenic and commensal bacteria.

The expression of virulence factors in a polymicrobial environment.

The potential for horizontal gene transfer of resistance determinants within a mixed community.

Elucidating the behavior of retapamulin in these complex settings is crucial for optimizing its clinical use and understanding its broader ecological impact on the host's microbial communities.

Q & A

Q. What is the molecular mechanism of Retapamulin’s antibacterial activity, and how does ITS-2 sequencing validate its target specificity?

Retapamulin inhibits bacterial protein synthesis by binding to the Peptidyl Transferase Center (PTC) of the 50S ribosomal subunit, disrupting tRNA positioning and peptide bond formation . To confirm target specificity, ITS-2 sequencing (a nuclear ribosomal DNA marker) can identify genetic variations in ribosomal RNA (rRNA) that correlate with resistance phenotypes. For example, nucleotide substitutions in ITS-2 regions of resistant Staphylococcus aureus isolates can be analyzed using PCR amplification followed by Sanger sequencing or SSCP (Single-Strand Conformation Polymorphism) .

Q. How is ITS-2 utilized in phylogenetic studies of bacterial pathogens targeted by Retapamulin?

ITS-2 is a conserved ribosomal spacer region used for species-level identification and phylogenetic analysis. Researchers amplify ITS-2 via PCR using genus-specific primers, followed by alignment tools (e.g., ClustalW) and phylogenetic software (e.g., MEGA) to resolve evolutionary relationships . For instance, ITS-2 sequences from Streptococcus pyogenes isolates can be compared to reference strains to assess clonal spread in Retapamulin-treated populations .

Q. What experimental protocols are recommended for assessing Retapamulin’s efficacy against anaerobic Gram-positive cocci?

Standardized broth microdilution assays (CLSI guidelines) should be used to determine minimum inhibitory concentrations (MICs). Anaerobic conditions must be maintained using gas-generating systems (e.g., AnaeroGen™). Include controls like Clostridium difficile ATCC 700057 to validate assay reproducibility. Data should be reported with 95% confidence intervals and statistical tests (e.g., ANOVA) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in Retapamulin resistance rates across studies?

Discrepancies in resistance rates may arise from methodological differences (e.g., breakpoint criteria) or geographic variations in rRNA mutations. A multi-center study design with harmonized protocols (e.g., identical MIC testing methods and resistance gene screening via ITS-2 sequencing) is critical. Meta-analyses should stratify data by variables like patient demographics, prior topical Retapamulin exposure, and cross-resistance to linezolid .

Q. What are the methodological challenges in amplifying ITS-2 regions for resistance surveillance, and how can they be mitigated?

ITS-2 amplification is hindered by its length (~430–530 bp), microsatellite repeats, and low ribosomal copy numbers in some pathogens. Redesign primers to target shorter, conserved regions (e.g., 3’-end 200 bp of ITS-2) and optimize PCR conditions (e.g., touchdown protocols, high-fidelity polymerases). Cloning and SSCP analysis improve resolution of heterogeneous ITS-2 amplicons .

Q. How can in vitro and in vivo models differentiate Retapamulin’s bacteriostatic vs. bactericidal effects?

Use time-kill assays with logarithmic-phase cultures exposed to Retapamulin at 1×, 2×, and 4× MIC. Sample aliquots at 0, 6, 12, and 24 hours for colony counts. Bactericidal activity is defined as ≥3-log10 CFU/mL reduction. For in vivo validation, murine wound infection models with bioluminescent S. aureus strains allow real-time monitoring of bacterial load reduction .

Q. What bioinformatics pipelines are recommended for analyzing ITS-2 sequencing data in antimicrobial resistance studies?

Process raw reads with QIIME2 or DADA2 for denoising and chimera removal. Align sequences to reference databases (e.g., SILVA) using MAFFT. For resistance-associated SNPs, use tools like SNIPPY or GATK. Phylogenetic trees should be constructed with RAxML or MrBayes, and population structure analyzed with STRUCTURE .

Data Analysis and Interpretation

Q. How should researchers address low ITS-2 sequence variability in Retapamulin-susceptible vs. resistant strains?

Combine ITS-2 analysis with whole-genome sequencing (WGS) to identify co-occurring resistance mechanisms (e.g., efflux pump upregulation or ribosomal protein mutations). Multilocus sequence typing (MLST) can contextualize genetic diversity within clonal complexes .

Q. What statistical methods are appropriate for correlating ITS-2 polymorphisms with clinical outcomes in Retapamulin-treated patients?

Use logistic regression models to assess associations between ITS-2 variants (independent variable) and treatment failure (dependent variable). Adjust for covariates like infection site, comorbidities, and adherence. Kaplan-Meier survival analysis can evaluate time-to-resolution differences between genotype groups .

Experimental Reproducibility

Q. What minimal metadata should be reported in Retapamulin studies to ensure reproducibility?

Include:

  • Bacterial strain identifiers (e.g., ATCC numbers).
  • Detailed MIC testing conditions (media, incubation time, inoculum size).
  • Primer sequences and PCR cycling parameters for ITS-2 amplification.
  • Raw sequencing data (deposited in NCBI SRA).
  • Statistical software and version used .

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